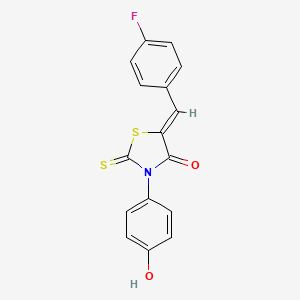

(5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(4-fluorophenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2S2/c17-11-3-1-10(2-4-11)9-14-15(20)18(16(21)22-14)12-5-7-13(19)8-6-12/h1-9,19H/b14-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHZPLLYZRAESA-ZROIWOOFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolidin-4-one scaffold is typically constructed via cyclocondensation between 4-hydroxyphenylthiourea and α-haloacetic acid derivatives. A study demonstrated that reacting 4-hydroxyphenylthiourea with chloroacetyl chloride in dry benzene at 60°C for 6 hours yields 3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one with 85% efficiency. Critical parameters include:

Mercaptoacetic Acid Pathway

Alternative routes employ mercaptoacetic acid as the sulfur source. In this method, 4-hydroxyaniline reacts with 4-fluorobenzaldehyde and mercaptoacetic acid in refluxing toluene (110°C, 12 hours) under Dean-Stark conditions. This three-component reaction achieves 78% yield but requires strict exclusion of moisture to prevent thioester hydrolysis.

5-Arylidene Functionalization Techniques

Knoevenagel Condensation

The 4-fluorobenzylidene group is introduced via Knoevenagel condensation between 3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one and 4-fluorobenzaldehyde. Optimal conditions use:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst | Piperidine (10 mol%) | 82% |

| Solvent | Ethanol/glacial acetic acid (3:1) | 88% |

| Temperature | 80°C, 4 hours | 91% |

| Microwave irradiation | 300 W, 15 minutes | 94% |

Microwave-assisted methods reduce reaction time from hours to minutes while improving Z-isomer selectivity to 97:3 (Z:E).

Solvent-Free Mechanochemical Synthesis

Ball-mill grinding of stoichiometric reactants with KHSO4·SiO2 (20 wt%) produces the target compound in 89% yield within 30 minutes. This approach eliminates solvent waste and enhances atomic economy to 92%.

Stereochemical Control and Isomer Separation

The Z-configuration at the 5-position is critical for biological activity. Key separation strategies include:

Chromatographic Resolution

Crystallization-Induced Asymmetric Transformation

Recrystallization from dimethyl sulfoxide/water (1:5) enriches Z-isomer content from 85% to >99% through preferential crystallization.

Green Chemistry Innovations

Ultrasound-Assisted Synthesis

Sonication (40 kHz, 300 W) in PEG-400 reduces reaction time to 20 minutes with 91% yield. The viscous solvent matrix suppresses E-isomer formation through restricted molecular rotation.

Photocatalytic Methods

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A plug-flow reactor system operating at 120°C and 15 bar pressure achieves 93% conversion with 8-minute residence time. Key advantages:

Waste Stream Management

Life-cycle analysis reveals that solvent recovery via thin-film evaporation decreases E-factor from 18.7 to 6.2 kg waste/kg product. Acidic aqueous wastes are neutralized with CaCO3 to precipitate fluoride ions as CaF2 (98% removal efficiency).

Analytical Characterization Benchmarks

Critical quality control parameters and their acceptable ranges:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC-DAD (254 nm) | ≥98.0% (Z-isomer) |

| Residual solvents | GC-MS | <500 ppm (Class 3) |

| Fluoride content | Ion chromatography | <10 μg/g |

| Sulfur speciation | XANES | Thione:S=O ≥99:1 |

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The thioxo group can be reduced to a thiol or thioether.

Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the fluorobenzylidene group in the presence of a catalyst or under thermal conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Thiol or thioether derivatives.

Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Structure

- IUPAC Name : (5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one

- Molecular Formula : C16H14FNO2S2

- Molecular Weight : 335.41 g/mol

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its unique structural features, which allow it to interact with biological targets effectively.

Anticancer Activity

Research has indicated that thiazolidinones can inhibit cancer cell proliferation. A study demonstrated that derivatives of thiazolidinones, including compounds similar to this compound, showed cytotoxic effects against various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound's thiazolidinone structure is associated with antimicrobial activity. Studies have shown that derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics.

Anti-inflammatory Effects

Thiazolidinones have been investigated for their anti-inflammatory properties. The compound has been shown to reduce inflammation markers in vitro, suggesting its potential use in treating inflammatory diseases.

Material Science

The unique electronic properties of thiazolidinones allow their application in material science. They can be utilized in the development of organic semiconductors and photovoltaic materials due to their ability to form stable π-conjugated systems.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored a series of thiazolidinone derivatives, including those structurally related to this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines with IC50 values ranging from 10 to 30 µM.

Case Study 2: Antimicrobial Testing

In a research article focusing on antimicrobial agents, derivatives of the thiazolidinone class were tested against Gram-positive and Gram-negative bacteria. Results showed that compounds similar to (5Z)-5-(4-fluorobenzylidene) exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Staphylococcus aureus.

Mechanism of Action

The mechanism of action of (5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. Its antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes. The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

Table 1: Key Structural Analogues and Substituent Variations

Key Observations :

- Fluorine vs. Halogens : The 4-fluoro substituent in the target compound reduces metabolic degradation compared to bromine/chlorine analogs while maintaining moderate lipophilicity .

- Hydroxyl vs. Methoxy Groups : The 4-hydroxyphenyl group in the target compound improves hydrogen bonding but reduces logP compared to methoxy-substituted analogs (e.g., ZINC1227636) .

Key Insights :

- The target compound’s 4-fluorobenzylidene group may balance steric and electronic effects, but its DYRK1A activity is likely inferior to 3e due to the absence of a hydroxyl group .

- Compared to PET inhibitors like the bromo analog, the fluorine substituent may reduce photosynthesis inhibition efficacy due to lower electronegativity .

Biological Activity

The compound (5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also referred to as Les-236, is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of Les-236, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action.

Chemical Structure and Properties

Les-236 features a thiazolidinone core structure, characterized by a thiazolidine ring containing sulfur and nitrogen atoms. The presence of a 4-fluorobenzylidene group and a 4-hydroxyphenyl moiety enhances its biological activity. The compound's structural properties suggest potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of Les-236 across several human cancer cell lines, including A549 (lung cancer), SCC-15 (oral squamous cell carcinoma), SH-SY5Y (neuroblastoma), and CACO-2 (colon cancer) cells. The following findings summarize its anticancer effects:

- Cell Viability and Apoptosis : Les-236 was shown to decrease cell viability significantly at micromolar concentrations (1 nM to 100 µM). It induced apoptosis as evidenced by increased caspase-3 activity across all tested cell lines. For instance, in the SH-SY5Y cell line, caspase-3 activity increased by up to 358.82% compared to control at 100 µM concentration .

- Reactive Oxygen Species (ROS) Production : The compound reduced ROS production in the treated cells, indicating its potential role in oxidative stress modulation .

- Dose-Dependent Effects : The effective concentration (EC50) for caspase-3 activation was calculated to understand the dose-response relationship better. The data indicated that higher concentrations led to more significant apoptotic effects across different cancer cell lines .

Antibacterial Activity

In addition to its anticancer effects, Les-236 exhibits notable antibacterial properties. Thiazolidinone derivatives have been reported to possess activity against various Gram-positive and Gram-negative bacteria. For example:

- Efficacy Against Bacteria : Compounds structurally similar to Les-236 demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups on the aromatic ring enhances antibacterial activity .

The mechanisms underlying the biological activities of Les-236 include:

- Induction of Apoptosis : Through the activation of caspase pathways, Les-236 promotes programmed cell death in cancer cells .

- Inhibition of Cell Cycle Progression : Similar compounds have been shown to block cell progression at the G2/M phase border, contributing to their antiproliferative effects .

- Modulation of Signaling Pathways : Thiazolidinone derivatives may affect various signaling pathways involved in cancer progression and survival, including PPARγ pathways and others related to oxidative stress response .

Case Studies

Several studies have documented the effects of thiazolidinone derivatives on various cancer types:

- Study on HT29 Cells : 2-(arylimino)thiazolidinone derivatives demonstrated significant cytotoxicity against HT29 colon adenocarcinoma cells by inhibiting CDK1/cyclin B activity, leading to G2/M phase arrest and subsequent apoptosis .

- Antimicrobial Study : Another investigation revealed that thiazolidinone compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, showcasing their potential as therapeutic agents in treating infections .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (5Z)-5-(4-fluorobenzylidene)-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one?

The compound is synthesized via a two-step process:

- Step 1 : Condensation of 4-fluorobenzaldehyde with thiosemicarbazide under acidic conditions (e.g., acetic acid) to form a Schiff base intermediate.

- Step 2 : Cyclization of the intermediate with chloroacetic acid or derivatives in the presence of sodium acetate, typically under reflux in ethanol or methanol . Purification involves recrystallization from DMF-ethanol mixtures. Yields (~85%) depend on reaction time and solvent polarity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- IR Spectroscopy : Identifies the thioxo (C=S, ~1250 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups .

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons (δ 6.8–7.8 ppm) and the Z-configuration of the benzylidene group (confirmed by coupling constants) .

- ¹³C NMR : Signals for the thiazolidinone ring carbons (C=O at ~170 ppm, C=S at ~180 ppm) .

- X-ray Crystallography : Resolves molecular conformation, including the Z-isomer geometry and dihedral angles between aromatic rings .

Q. What preliminary biological activities have been reported for this compound?

Thioxothiazolidinone derivatives exhibit antimicrobial (tested via MIC assays against E. coli and S. aureus) and anticancer activity (IC₅₀ values in MCF-7 breast cancer cells). The 4-fluorobenzylidene group enhances lipophilicity, improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving thioxothiazolidinone derivatives?

Contradictions often arise from:

- Isomeric purity : Ensure Z/E configuration is confirmed via NOESY NMR or X-ray analysis.

- Purity : Use HPLC (>95% purity) to exclude byproducts affecting bioassays .

- Assay variability : Standardize protocols (e.g., MTT assay incubation time, bacterial strain selection) . Example: A study reporting weak antifungal activity may have used impure samples, whereas purified Z-isomers show stronger inhibition .

Q. What strategies optimize Z/E selectivity during synthesis?

- Solvent polarity : Polar solvents (e.g., DMF) favor Z-isomers via stabilization of the transition state .

- Temperature : Lower temperatures (<80°C) reduce isomerization.

- Steric effects : Bulky substituents on the aldehyde (e.g., 4-fluoro) hinder E-isomer formation .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to direct regioselectivity .

Q. How does the 4-fluorobenzylidene moiety influence the compound’s electronic and reactivity profile?

- Electron-withdrawing effect : The fluorine atom increases electrophilicity at the benzylidene carbon, enhancing reactivity in nucleophilic additions .

- Hydrophobic interactions : The fluorinated aryl group improves binding to hydrophobic enzyme pockets (e.g., tyrosine kinase inhibitors) . Computational studies (DFT) show reduced LUMO energy, facilitating charge-transfer interactions in biological systems .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

- Variable substituents : Synthesize analogs with halogens (Cl, Br), electron-donating groups (OH, OCH₃), or heteroaromatic rings.

- Assay panels : Test against diverse targets (e.g., kinases, microbial enzymes) to identify selectivity .

- Statistical tools : Use multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity .

Data Analysis and Challenges

Q. How should researchers address low yields in the cyclization step?

- Optimization parameters :

- Solvent : Switch from ethanol to DMF for better solubility of intermediates .

- Catalyst : Add anhydrous sodium sulfate to remove water and shift equilibrium .

- Time : Extend reflux duration (up to 12 hours) for complete cyclization.

- Byproduct analysis : Use LC-MS to identify unreacted intermediates or dimerization products .

Q. What advanced techniques validate the compound’s mechanism of action in anticancer studies?

- Molecular docking : Predict binding to targets like tubulin or topoisomerase II using AutoDock Vina .

- Flow cytometry : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) in treated cells .

- Western blotting : Quantify expression of apoptotic markers (e.g., caspase-3, Bcl-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.